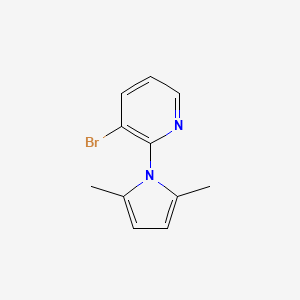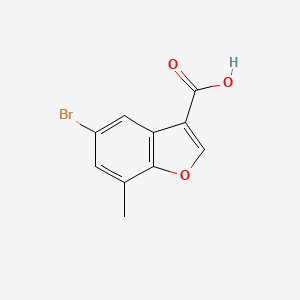
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid
Overview
Description
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1492450-22-2 . It has a molecular weight of 255.07 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of benzofuran derivatives, such as this compound, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrO3/c1-5-2-6 (11)3-7-8 (10 (12)13)4-14-9 (5)7/h2-4H,1H3, (H,12,13) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, benzofuran compounds are known to be involved in a variety of reactions . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 255.07 .Scientific Research Applications
Synthesis and Antimicrobial Properties
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid serves as a key precursor in the synthesis of various benzofuran derivatives with significant antimicrobial properties. For example, its derivatives have been synthesized and evaluated for their antimicrobial activities against a range of microbial strains, demonstrating potential as agents in combating microbial infections. One study focused on synthesizing benzofuran aryl ureas and carbamates, showing promising antimicrobial screening results. These compounds were synthesized by a series of reactions starting from bromo salicylaldehyde, further transformed into various derivatives, and then screened for antimicrobial activities (H. M. N. Kumari et al., 2019). Another research synthesized 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, showing antimicrobial activities against both Gram-negative and Gram-positive bacterial strains (P. Sanjeeva et al., 2021).
Synthesis of Novel Compounds
Additionally, the compound has been utilized in the synthesis of novel chemical structures, demonstrating its versatility as a chemical building block. For instance, research into the synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid highlighted the methodological innovation in creating compounds with potential for antimicrobial application, starting from basic benzofuran structures (J. N. Soni & S. Soman, 2014).
Applications in Chemistry and Biology
Further studies have explored the synthesis of benzofuran-based carboxylic acids as inhibitors of carbonic anhydrase, demonstrating their potential therapeutic applications in cancer treatment. These compounds, characterized by their benzofuran tails and carboxylic acid moieties, showed significant inhibitory action against specific cancer-related isoforms, providing a foundation for developing targeted cancer therapies (Wagdy M. Eldehna et al., 2020).
Safety and Hazards
Future Directions
Benzofuran compounds, such as 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Benzofuran compounds, which 5-bromo-7-methyl-1-benzofuran-3-carboxylic acid is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities, which could result in various molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of benzofuran compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes that are involved in metabolic pathways, potentially inhibiting or activating these enzymes. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor for certain enzymes, leading to a decrease in their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, which in turn can impact cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it can modulate signaling pathways that are critical for cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation, depending on the nature of the interaction. This binding can result in changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux and alter the levels of metabolites within cells. The compound’s interactions with enzymes in these pathways can lead to changes in the overall metabolic activity of the cell, impacting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific cellular regions may be necessary for its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
5-bromo-7-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGQFYMPLVYMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


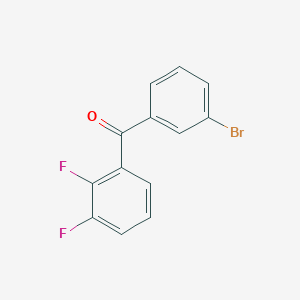

![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1528756.png)


![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)
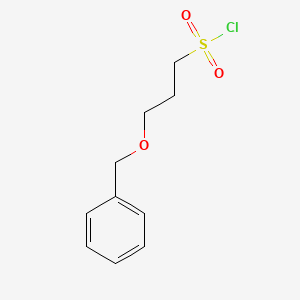
![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)

![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)
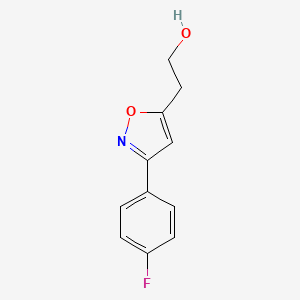
![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)
